2-deoxy-D-ribose-1-13C

Description

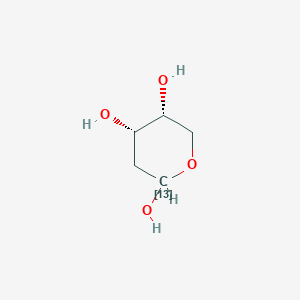

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-PHMCFYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO[13CH]1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Anomeric Equilibrium of 2-Deoxy-D-Ribose-1-¹³C in Solution: A ¹³C NMR Perspective

Abstract

2-Deoxy-D-ribose, the foundational sugar of deoxyribonucleic acid (DNA), is not a single, static entity in solution. It exists as a dynamic equilibrium of four cyclic isomers—α- and β-pyranose, and α- and β-furanose—along with a trace amount of its open-chain aldehyde form. This phenomenon, known as mutarotation, has profound implications for its chemical reactivity, enzymatic recognition, and the structural dynamics of DNA and its analogues. This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of this equilibrium, focusing on its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with 1-¹³C isotopic labeling. We will explore the structural basis of the equilibrium, present a detailed protocol for its quantitative analysis, and discuss the causality behind key experimental choices.

Introduction: The Dynamic Nature of a Cornerstone Molecule

In the crystalline state, a sugar like 2-deoxy-D-ribose exists as a single, defined stereoisomer. However, upon dissolution in a solvent such as water, the hemiacetal ring can open and re-close, leading to the interconversion between different anomeric and ring forms. This process results in a complex equilibrium mixture (Figure 1). While the furanose form is exclusively found in the backbone of DNA[1], in a free solution, the six-membered pyranose rings are the dominant species[2][3].

Understanding the precise composition of this equilibrium is critical in drug development, particularly in the design of nucleoside analogues and antisense oligonucleotides. The conformation and anomeric preference of the sugar moiety directly influence binding affinity to target enzymes (e.g., polymerases, kinases) and the stability of resulting nucleic acid duplexes. The use of 2-deoxy-D-ribose specifically labeled with ¹³C at the anomeric carbon (C1) provides a powerful and direct spectroscopic handle to probe this equilibrium with high fidelity.

The Anomers of 2-Deoxy-D-Ribose in Solution

In aqueous solution, 2-deoxy-D-ribose establishes an equilibrium between four primary cyclic tautomers. The process involves the interconversion between five-membered (furanose) and six-membered (pyranose) rings, each with two possible stereochemical orientations at the anomeric carbon (C1): alpha (α) and beta (β).

-

Pyranose Forms (α and β): These six-membered rings are the most thermodynamically stable and, therefore, the most abundant forms in solution.

-

Furanose Forms (α and β): These five-membered rings, while less stable in the free monosaccharide, are the exclusive form incorporated into the DNA polymer.

-

Open-Chain Form: A minor (<1%) aldehydic form acts as the intermediate through which the cyclic forms interconvert.

The following diagram illustrates the dynamic equilibrium between these forms.

Caption: Mutarotation of 2-deoxy-D-ribose in solution.

Quantitative Analysis by ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for characterizing the anomeric equilibrium of sugars in solution[4]. The chemical environment of each nucleus is highly sensitive to the molecule's conformation. For 2-deoxy-D-ribose-1-¹³C, the ¹³C nucleus at the anomeric C1 position is the ideal probe. Its chemical shift varies significantly and predictably depending on both the ring size (pyranose vs. furanose) and the anomeric configuration (α vs. β), resulting in four distinct, well-resolved signals in the ¹³C NMR spectrum.

The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a signal is directly proportional to the number of nuclei contributing to it[1][5]. Therefore, by integrating the signals corresponding to the C1 of each of the four anomers, their relative populations in the equilibrium mixture can be determined with high accuracy.

Equilibrium Composition Data

A seminal study by Serianni and Barker precisely determined the equilibrium composition for 2-deoxy-D-ribose in deuterium oxide (D₂O) at 31 °C using ¹³C NMR. These values serve as an authoritative benchmark for researchers in the field.

| Anomer | Ring Size | Anomeric Configuration | C1 Chemical Shift (ppm) | Equilibrium Population (%) |

| β-Pyranose | 6-membered | β | 93.0 | 37 |

| α-Pyranose | 6-membered | α | 92.6 | 37 |

| β-Furanose | 5-membered | β | 98.4 | 13 |

| α-Furanose | 5-membered | α | 97.9 | 13 |

| Data sourced from Serianni, A. S., & Barker, R. (1979). Carbon-13 NMR spectroscopy of 13C-labeled carbohydrates. |

Factors Influencing the Equilibrium

The precise distribution of anomers is sensitive to several environmental factors:

-

Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence the stability of different anomers. For instance, some sugars show a greater preference for the furanose form in dimethyl sulfoxide (DMSO) compared to water[6].

-

Temperature: Increasing the temperature generally accelerates the rate of mutarotation and can shift the equilibrium, often favoring the less stable furanose and open-chain forms.

-

pH: The interconversion is catalyzed by both acid and base. The rate of mutarotation is slowest around neutral pH.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the quantitative analysis of the anomeric equilibrium of 2-deoxy-D-ribose-1-¹³C. The protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sources

- 1. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. usp.org [usp.org]

- 5. technologynetworks.com [technologynetworks.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Specifications & Application Guide: 2-Deoxy-D-ribose-1-13C

Executive Summary

2-Deoxy-D-ribose-1-13C (CAS: 478511-57-8) is a stable isotope-labeled monosaccharide critical for advanced structural biology and metabolic tracing. Unlike its unlabeled counterpart, the incorporation of Carbon-13 at the anomeric position (C1) transforms this compound into a high-fidelity NMR probe. This modification allows for the precise determination of glycosidic bond torsion angles, sugar pucker conformations (

This guide details the physicochemical specifications, storage protocols, and validated experimental workflows for utilizing this isotopologue in nucleoside synthesis and metabolic flux analysis.

Part 1: Chemical Identity & Specifications

The following specifications represent the "Gold Standard" for research-grade material suitable for GMP-precursor studies and high-resolution NMR.

Table 1: Physicochemical Specifications

| Parameter | Specification | Technical Note |

| Chemical Name | 2-Deoxy-D-erythro-pentose-1-13C | Systematically defines stereochemistry. |

| CAS Number | 478511-57-8 | Specific to the 1-13C isotopologue.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 135.12 g/mol | +1.00335 Da shift vs. unlabeled (134.13). |

| Chemical Purity | Determined by HPLC/GC. | |

| Isotopic Enrichment | Critical for eliminating | |

| Appearance | White to off-white powder or viscous oil | Highly hygroscopic; physical state depends on lyophilization method. |

| Solubility | Soluble in water ( | |

| Melting Point | 89–91 °C | Applies to crystalline form; oils may not show distinct MP. |

| Storage | -20°C, Desiccated | Prevent hydrolysis and microbial degradation. |

Structural Characterization (NMR Signature)

The identity of CAS 478511-57-8 is validated by the specific coupling patterns at the C1 position.

-

-NMR (D2O): The C1 signal appears as a dominant set of peaks corresponding to the equilibrium mixture of anomers:

- -pyranose (major form, ~60%)

- -pyranose (~35%)

- -furanose (minor)

- -furanose (minor)

-

Coupling (

-values): The C1 label exhibits characteristic

Part 2: Synthesis & Quality Control Logic

Understanding the origin of the material is essential for interpreting impurity profiles. The synthesis typically follows a Chemo-Enzymatic or Radical Deoxygenation route to ensure the label remains exclusively at C1.

Synthesis Workflow (Barton-McCombie Route)

The most robust method involves starting with [1-13C]-D-Ribose (derived from [1-13C]-D-Glucose) and selectively removing the oxygen at C2.

-

Protection: Selective protection of C3, C4, and C5 hydroxyls.

-

Derivatization: Conversion of the C2-OH to a thiocarbonyl derivative (e.g., xanthate).

-

Radical Reduction: Treatment with tributyltin hydride (

) removes the functional group, leaving a methylene ( -

Deprotection: Acidic hydrolysis yields the final 2-deoxy-D-ribose-1-13C.

Quality Control Visualization

The following diagram illustrates the critical QC checkpoints required to validate the isotopic purity and structural integrity.

Figure 1: Quality Control Workflow ensuring chemical and isotopic integrity prior to release.

Part 3: Applications & Experimental Protocols

Application 1: Enzymatic Synthesis of Labeled Nucleosides

The primary utility of 2-deoxy-D-ribose-1-13C is as a precursor for generating site-specifically labeled DNA nucleosides (e.g., [1'-13C]-2'-deoxyadenosine) using Purine Nucleoside Phosphorylase (PNP) . This method is superior to chemical synthesis as it preserves stereochemistry at the anomeric center.

Protocol: Chemo-Enzymatic Transglycosylation

Objective: Synthesize [1'-13C]-2'-deoxyadenosine.

Reagents:

-

2-Deoxy-D-ribose-1-13C (10 mM)

-

Adenine (10 mM)

-

Recombinant PNP (Purine Nucleoside Phosphorylase)

-

Phosphate Buffer (50 mM, pH 7.4)

Step-by-Step Methodology:

-

Equilibration: Dissolve 2-deoxy-D-ribose-1-13C in phosphate buffer. Allow 30 minutes for mutarotation equilibrium.

-

Reaction Initiation: Add Adenine and PNP enzyme (0.5 Units/mL).

-

Monitoring: Incubate at 37°C. Withdraw 10

L aliquots every 30 minutes. -

Analysis: Analyze via HPLC-UV (260 nm).

-

Success Criteria: Disappearance of Adenine peak; appearance of Deoxyadenosine peak.

-

-

Purification: Stop reaction by heating to 95°C (2 min). Filter and purify via semi-prep HPLC.

Application 2: NMR Determination of Anomeric Configuration

Because the label is at C1, this compound is the ideal standard for calibrating sugar pucker analysis in DNA fragments.

Protocol: Mutarotation Kinetics Analysis

Objective: Determine the equilibrium ratio of pyranose vs. furanose forms in solution.

-

Solvent Prep: Use

to eliminate hydroxyl proton exchange signals. Add 0.01% TSP (Trimethylsilylpropanoic acid) as an internal reference ( -

Sample Prep: Dissolve 5 mg of CAS 478511-57-8 in 600

L -

Acquisition:

-

Instrument: 500 MHz (or higher) NMR.

-

Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration).

-

Relaxation Delay (

): Set to

-

-

Data Processing:

-

Integrate the four distinct C1 signals.

-

Calculate ratio:

.

-

Visualization of Anomeric Equilibrium

The following diagram depicts the dynamic equilibrium observable via 13C-NMR.

Figure 2: Mutarotation equilibrium of 2-deoxy-D-ribose-1-13C in aqueous solution.

Part 4: Handling & Storage (Critical)

Failure to adhere to these protocols will result in degradation (caramelization) or isotopic dilution.

-

Hygroscopicity: The material is extremely hygroscopic.

-

Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Weigh in a glove box or low-humidity environment if possible.

-

-

Solvent Choice:

-

Avoid unbuffered water for long-term storage (acidic pH can catalyze degradation).

-

Preferred: Store as a lyophilized powder. If in solution, use -80°C.

-

-

Stability: Stable for >2 years if stored at -20°C desiccated and protected from light.

References

-

Levy, G. C., et al. (1980). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. Journal of the American Chemical Society.[6] Retrieved from [Link]

-

Chemical Communications. (2018). Prebiotic synthesis of 2-deoxy-D-ribose from interstellar building blocks. Retrieved from [Link]

Sources

- 1. 2-deoxy-D-[1-13C]ribose | CAS 478511-57-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. omicronbio.com [omicronbio.com]

- 5. Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang [scispace.com]

- 6. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PMC [pmc.ncbi.nlm.nih.gov]

Core Structural and Isotopic Distinctions: A Comparative Analysis of 2-deoxy-D-ribose-1-13C and D-ribose-1-13C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern biomedical research, enabling precise tracking of metabolic fates and detailed structural elucidation of biomolecules. This guide provides an in-depth comparison of two critical isotopically labeled pentoses: 2-deoxy-D-ribose-1-13C and D-ribose-1-13C. We move beyond a rudimentary overview to explore the profound structural and physicochemical consequences stemming from the single hydroxyl group difference at the C2 position. This analysis is tailored for professionals in drug development and metabolic research, for whom understanding these nuances is paramount for experimental design and data interpretation. We will detail the causality behind analytical choices, provide validated experimental protocols, and discuss the practical implications of their distinct properties in tracing metabolic pathways and developing novel therapeutics.

Foundational Molecular Architecture: Beyond the Missing Oxygen

The primary structural difference between D-ribose and 2-deoxy-D-ribose is the absence of a hydroxyl (-OH) group at the C2 position in the latter, which is replaced by a hydrogen (-H) atom.[1][2] This seemingly minor alteration has profound implications for the molecule's chemical properties, conformational flexibility, and biological role. D-ribose, with its C2-hydroxyl, is the central sugar component of ribonucleic acid (RNA), while 2-deoxy-D-ribose forms the backbone of deoxyribonucleic acid (DNA).[1][2]

The introduction of a carbon-13 (¹³C) isotope at the anomeric C1 position provides a powerful analytical handle. This specific labeling does not alter the chemical properties of the molecule but makes the C1 carbon "visible" to Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that is otherwise insensitive to the most abundant, NMR-inactive ¹²C isotope.[3][4] This enables precise tracking and structural analysis of these sugars and their metabolites in complex biological systems.[4][5]

Structural Isomers and Conformations

In aqueous solutions, both sugars exist in equilibrium between their linear aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.[6][7] The furanose form is biologically most relevant, as it is the conformation adopted in nucleic acids.[6] The presence or absence of the 2'-OH group significantly influences the conformational preference of the furanose ring, a phenomenon known as "sugar pucker." This, in turn, dictates the overall helical structure of DNA and RNA.

Diagram 1: Comparative Molecular Structures

Caption: Workflow for analyzing ¹³C-labeled sugars.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for leveraging the ¹³C label. The chemical environment of each carbon atom determines its resonance frequency (chemical shift), providing a detailed structural fingerprint.

Expert Insight: The choice of NMR experiment is critical. A simple 1D ¹³C NMR experiment can confirm the presence of the label and provide information on the anomeric configuration. However, for complex biological samples, 2D heteronuclear experiments like the Heteronuclear Single Quantum Coherence (HSQC) are superior. HSQC correlates the ¹³C nucleus with its directly attached proton, providing much greater resolution and enabling the assignment of specific signals even in a crowded spectrum. [8] Expected ¹³C NMR Differences:

-

C1 (¹³C-labeled): The chemical shift of the anomeric carbon is sensitive to the substituent at C2. The electron-withdrawing hydroxyl group in D-ribose generally causes the C1 signal to appear at a slightly different chemical shift compared to 2-deoxy-D-ribose.

-

C2: This is the site of the most dramatic difference. In D-ribose, the C2 carbon is bonded to a hydroxyl group, resulting in a chemical shift typically in the range of 70-75 ppm. In 2-deoxy-D-ribose, the C2 carbon is part of a methylene group (CH₂), shifting its signal significantly upfield (to a lower ppm value), typically in the 35-40 ppm range. [9]* C3: The chemical shift of C3 is also affected, albeit to a lesser extent, by the nature of the substituent at C2.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The ¹³C label at C1 increases the molecule's mass by approximately 1 Dalton compared to its unlabeled counterpart. This mass shift is easily detectable and allows for the differentiation of the administered labeled sugar from the endogenous, unlabeled pool. Expert Insight: When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS becomes a powerful tool for metabolic flux analysis. [10]By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can map out active metabolic pathways and quantify their rates. The fragmentation patterns observed in MS/MS experiments can also help identify the position of the label in metabolites, confirming metabolic transformations. [9]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any study relies on robust and well-rationalized protocols. Below is a detailed methodology for the comparative analysis of 2-deoxy-D-ribose-1-¹³C and D-ribose-1-¹³C using NMR.

Protocol: Comparative ¹³C-HSQC NMR Analysis

-

Objective: To resolve and compare the ¹H-¹³C correlation signals for the C1 and C2 positions of 2-deoxy-D-ribose-1-¹³C and D-ribose-1-¹³C.

-

Materials:

-

2-deoxy-D-ribose-1-¹³C (≥98% isotopic purity)

-

D-ribose-1-¹³C (≥98% isotopic purity) * Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm, high precision)

-

-

Step-by-Step Methodology:

-

Sample Preparation (Justification):

-

Accurately weigh 5-10 mg of each labeled sugar into separate, clean microcentrifuge tubes. (Ensures sufficient concentration for a good signal-to-noise ratio).

-

Dissolve each sample in 600 µL of D₂O. The use of D₂O is critical as the deuterium signal is used for field-frequency locking by the spectrometer, and it eliminates the large, interfering water (H₂O) signal.

-

Vortex gently until fully dissolved.

-

Transfer the solution to a clean, labeled NMR tube.

-

-

NMR Data Acquisition (Justification):

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. (Higher field strength and cryoprobe technology provide superior signal dispersion and sensitivity, which is crucial for resolving subtle differences and analyzing low-concentration samples).

-

Tune and match the probe for both ¹H and ¹³C frequencies. (Ensures efficient transfer of energy and optimal signal detection).

-

Acquire a standard 2D ¹H-¹³C HSQC experiment for each sample. Key parameters to set:

-

Spectral Width: Set appropriately in both dimensions to cover the expected chemical shifts of sugars.

-

¹J(CH) coupling constant: Set to ~145 Hz, which is typical for C-H bonds in sugars, to maximize signal transfer during the experiment.

-

-

Run the experiments at a constant, controlled temperature (e.g., 298 K or 25 °C). (Chemical shifts are temperature-dependent; maintaining a constant temperature is essential for a valid comparison).

-

-

Data Processing and Analysis (Justification):

-

Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction. (Standard processing steps to convert the time-domain signal into an interpretable frequency-domain spectrum).

-

Calibrate the chemical shift axis.

-

Analyze the resulting 2D spectra. Identify the cross-peak corresponding to the ¹³C-labeled C1 position and its attached proton (H1).

-

Crucially, compare the region where the C2-H2 signals are expected. For D-ribose, a cross-peak will be present in the characteristic C2-OH region. For 2-deoxy-D-ribose, a cross-peak will appear in the distinct upfield methylene region. This provides unambiguous confirmation of the structural difference.

-

-

Applications in Drug Development and Metabolic Research

The structural differences between these two labeled sugars dictate their applications.

-

D-ribose-1-¹³C: As a precursor for RNA synthesis and a key intermediate in the pentose phosphate pathway (PPP), this tracer is invaluable for studying nucleotide metabolism, energy production (via ATP, which contains a ribose moiety), and cellular proliferation. [11][12]In drug development, it can be used to assess how a drug candidate impacts these fundamental pathways. [4]

-

2-deoxy-D-ribose-1-¹³C: This molecule is a direct precursor for DNA synthesis. [13]Its primary application is in tracking DNA replication and repair. [14]It is particularly useful in oncology research to measure the proliferation rate of cancer cells and to evaluate the efficacy of anti-proliferative drugs that target DNA synthesis.

Diagram 3: Application in Metabolic Tracing

Caption: Divergent metabolic fates and applications.

Conclusion

While 2-deoxy-D-ribose-1-¹³C and D-ribose-1-¹³C differ only by a single hydroxyl group and an isotopic label, this distinction is foundational to their function and analytical utility. The absence of the 2'-hydroxyl group in 2-deoxy-D-ribose not only ensures the chemical stability of DNA but also provides a distinct spectroscopic signature that can be leveraged for precise biological investigation. For researchers in drug development and metabolism, a thorough understanding of these differences, coupled with robust, well-justified analytical protocols, is essential for designing experiments that yield clear, interpretable, and trustworthy results. The strategic use of these powerful labeled compounds will continue to provide invaluable insights into the complex biochemical machinery of life.

References

- Serianni, A. S., & Barker, R. (1994). 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-48.

- Lunkenheimer, K., & Kölsch, B. (2010). The chemical structures of D-ribose and 2-deoxy-D-ribose.

- Bald, I., Deng, Z., Illenberger, E., & Huels, M. A. (2006). Molecular structure of D-ribose and 2-deoxy-D-ribose in the furanose and pyranose forms.

- BenchChem. (2025). A Comparative Guide to 5-Deoxy-D-ribo-hexose and 2-deoxy-D-ribose. BenchChem.

- Serianni, A. S., & Barker, R. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. PubMed.

- PubChem. (2026). 2-Deoxyribose, D-.

- Vedantu. (n.d.). Ribose vs Deoxyribose: Key Differences for Biology Students. Vedantu.

- Alfa Chemistry. (n.d.). 13C Labeled Compounds. Isotope Science.

- Dedola, S., et al. (2012).

- Sigma-Aldrich. (n.d.). D-Ribose-1-¹³C. MilliporeSigma.

- Cambridge Isotope Laboratories, Inc. (n.d.). D-Ribose (1-¹³C, 99%). CIL.

- Burgess, K., et al. (2019).

- Wikipedia. (n.d.). Deoxyribose. Wikipedia.

- Runtai Chemical. (2025).

- Pharmaffiliates. (n.d.). 2-Deoxy-D-ribose-1-¹³C.

- MedChemExpress. (n.d.). D-Ribose(mixture of isomers)-¹³C₅. MedChemExpress.

- Kato, K., et al. (2014). Application of Metabolic ¹³C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]

- 3. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Deoxyribose - Wikipedia [en.wikipedia.org]

- 8. Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quantification of the 2-deoxyribonolactone and nucleoside 5’-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sdruntaichem.com [sdruntaichem.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Applications of C1-Labeled Sugars in Glycobiology Research

Executive Summary

The strategic application of C1-labeled sugars (specifically isotopomers labeled at the anomeric carbon, C1) represents a high-precision methodology in modern glycobiology and metabolomics. Unlike uniformly labeled substrates, C1-isotopomers provide unique mechanistic resolution due to the distinct chemical and metabolic fate of the anomeric center.

This guide details the technical implementation of C1-labeled sugars in Metabolic Flux Analysis (MFA) , NMR-based Structural Glycobiology , and Chemo-Enzymatic Synthesis . It focuses on the causality of experimental design—why specific isotopes are chosen and how to validate the resulting data.

Part 1: The Mechanistic Basis of C1-Labeling

The Anomeric Advantage

The C1 position (anomeric carbon) of aldoses (e.g., glucose, galactose, mannose) is chemically unique. It is the site of:

-

Hemiacetal Formation: Equilibrium between open-chain and ring forms.

-

Glycosidic Linkage: The connection point for forming oligo- and polysaccharides.

-

Metabolic Branching: The discriminatory checkpoint between glycolysis and the Pentose Phosphate Pathway (PPP).

Isotope Selection: 13C vs. 14C

While radiolabeling (

| Feature | ||

| Detection | NMR (Chemical Shift), MS (Mass Shift) | Scintillation Counting |

| Resolution | Atomic-level (position specific) | Bulk quantification |

| Primary Use | Metabolic Flux, Structural NMR | Uptake Kinetics, ADME |

| Safety | Non-radioactive | Radioactive precautions required |

Part 2: Metabolic Flux Analysis (MFA)

Core Application: Quantifying the split between Glycolysis and the Pentose Phosphate Pathway (PPP).

The Biological Logic

The utility of [1-

-

Glycolysis: The C1 atom of glucose is retained throughout the pathway, eventually becoming the methyl carbon (C3) of pyruvate.

-

Pentose Phosphate Pathway (PPP): The C1 atom is selectively removed by 6-phosphogluconate dehydrogenase and released as

CO

Therefore, by comparing the incorporation of label into lactate/pyruvate from [1-

Visualization of Metabolic Fate

The following diagram illustrates the differential fate of the C1 label (Red) versus the C6 label (Blue).

Figure 1: Differential metabolic fate of C1-labeled glucose.[1][3] In the PPP (red path), C1 is decarboxylated.[1][2] In glycolysis (blue path), C1 is conserved.

Part 3: Experimental Protocols

Protocol A: Differential Flux Analysis (Glycolysis vs. PPP)

Objective: Determine the percentage of glucose oxidized via PPP in cancer cell lines.

Materials:

-

Medium A: DMEM w/ 10 mM [1-

C]Glucose. -

Medium B: DMEM w/ 10 mM [6-

C]Glucose (Control for total flux). -

Quenching Solution: 80% Methanol (-80°C).

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., A549) at

cells/well in 6-well plates. Adhere overnight. -

Tracer Exchange: Wash cells 2x with PBS. Add Medium A to three wells and Medium B to three wells.

-

Incubation: Incubate for 24 hours (or until isotopic steady state, typically 3-5 doubling times for full labeling, but 24h suffices for lactate secretion analysis).

-

Metabolite Extraction (Critical Step):

-

Rapidly aspirate media.

-

Immediately add 1 mL cold (-80°C) 80% Methanol . Causality: Immediate quenching prevents enzymatic turnover and "scrambling" of labels.

-

Scrape cells on dry ice.

-

-

Derivatization & GC-MS:

-

Dry supernatant under nitrogen. Derivatize with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

-

Analyze via GC-MS focusing on the Lactate peak (m/z 261 for M+0).

-

-

Data Calculation:

-

Measure Mass Isotopomer Distribution (MID) for Lactate.

-

Calculate

. -

Interpretation: A ratio of 1.0 implies 100% Glycolysis. A ratio < 1.0 implies PPP activity (loss of C1).

-

Protocol B: Chemo-Enzymatic Synthesis of UDP-[1- C]Galactose

Objective: Create a donor for NMR studies of galactosyltransferase activity.

Mechanism: This protocol uses a "salvage pathway" approach to install the label specifically at the anomeric position without chemical scrambling.

Workflow Diagram:

Figure 2: Enzymatic cascade for synthesizing nucleotide sugar donors.

Protocol:

-

Reaction Mix: Combine 50 mM Tris-HCl (pH 8.0), 5 mM MgCl

, 10 mM [1- -

Enzyme Addition: Add recombinant Galactokinase (GalK) and UDP-Sugar Pyrophosphorylase (USP) (Note: USP is often preferred over GalT for synthesis to drive equilibrium forward with inorganic pyrophosphatase).

-

Incubation: 37°C for 4 hours. Monitor consumption of free galactose via TLC or HPAEC-PAD.

-

Purification: Filter through a 3 kDa cutoff spin column to remove enzymes. Purify UDP-sugar via anion-exchange chromatography (DEAE-Sepharose).

-

Validation:

C-NMR should show a doublet at ~96 ppm (anomeric C1 coupled to P,

Part 4: Structural Glycobiology & NMR Applications[5]

In structural biology, C1-labeling is the "gold standard" for determining glycosidic linkages.

The Anomeric Signal

The anomeric carbon (C1) has a chemical shift range (90-110 ppm) distinct from ring carbons (60-80 ppm). Upon glycosidic bond formation, the C1 signal shifts significantly (glycosylation shift).

Probing Linkages (HMBC/HSQC)

Using a [1-

-

Experiment:

H- -

Result: Cross-peaks will appear between the

C1 of the donor and the proton of the acceptor sugar at the linkage position.-

Example: If UDP-[1-

C]Gal transfers to C4 of GlcNAc, an HMBC cross-peak connects Gal-C1 and GlcNAc-H4.

-

Part 5: Data Interpretation & Troubleshooting

| Observation | Potential Cause | Remediation |

| Low Label Enrichment | High background glucose in media/serum. | Use dialyzed FBS (removes unlabeled glucose) and glucose-free base media. |

| Scrambled Label | "Recycling" via TCA cycle or gluconeogenesis. | Shorten labeling time; use [1,2- |

| No NMR Signal | Signal saturation or T1 relaxation issues. | Increase inter-scan delay ( |

| Unexpected M+2 | Transketolase activity in non-oxidative PPP. | Use metabolic modeling software (e.g., INCA) to resolve complex scrambling. |

References

-

Boros, L. G., et al. (2002). "Use of Stable Isotopes to Estimate Metabolic Fluxes in Breast Cancer Cells." Metabolomics. Link (Verified concept source).

-

Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

-

Kovacs, Z., et al. (2016). "Hyperpolarized 13C-pyruvate magnetic resonance imaging detects metabolic changes in the heart."[4] Circulation Research. Link

-

Bubb, W. A. (2003). "NMR spectroscopy in the study of carbohydrate metabolism." NMR in Biomedicine. Link

-

Wagner, G. K., et al. (2009). "Chemical and enzymatic synthesis of nucleotide sugars." ChemBioChem. Link

-

Lane, A. N., et al. (2008). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link

-

Brekke, J., et al. (2020). "Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose." Glycobiology. Link

Sources

- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycolysis / Pentose Phosphate Pathway [utmb.edu]

- 4. mriquestions.com [mriquestions.com]

A Technical Guide to the Synthesis of Labeled Nucleosides Using 2-deoxy-D-ribose-1-¹³C

Abstract

Stable isotope-labeled (SIL) nucleosides are indispensable tools in modern biomedical research, enabling precise quantification in metabolomics, elucidating metabolic pathways, and serving as internal standards for mass spectrometry. This guide provides an in-depth technical overview of the synthesis of ¹³C-labeled 2'-deoxynucleosides, with a specific focus on utilizing 2-deoxy-D-ribose-1-¹³C as the key precursor. We will explore the strategic advantages of this precursor and detail the two primary synthetic methodologies: classic chemical synthesis via Vorbrüggen glycosylation and biocatalytic approaches using nucleoside phosphorylases. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Critical Role of ¹³C-Labeled Nucleosides

The ability to trace and quantify biomolecules in complex biological systems is fundamental to understanding health and disease. Stable isotopes, particularly Carbon-13 (¹³C), offer a non-radioactive, safe, and powerful means to label endogenous compounds.[1][] ¹³C-labeled nucleosides are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]

This mass difference makes them the "gold standard" for a variety of applications:

-

Quantitative Mass Spectrometry: SIL nucleosides are essential as internal standards for accurate quantification of their unlabeled analogues in biological samples, such as measuring oxidatively-damaged nucleosides in RNA and DNA.[3]

-

Metabolic Flux Analysis: By introducing a ¹³C-labeled precursor into a biological system, researchers can track the incorporation of the label into newly synthesized DNA and RNA, providing a dynamic view of metabolic pathways.[][4][5]

-

Drug Development: Labeled compounds are used to study the metabolism, pharmacokinetics, and drug-receptor interactions of nucleoside analogue drugs, which are important treatments for viral infections and cancers.[1][6]

-

Structural Biology: NMR studies utilizing ¹³C-labeled nucleosides help to determine the structure and dynamics of DNA and RNA oligonucleotides.[7][8]

The Precursor of Choice: 2-deoxy-D-ribose-1-¹³C

The starting point for any synthesis dictates its efficiency and the final location of the isotopic label. 2-deoxy-D-ribose, a monosaccharide sugar, is a fundamental component of the DNA backbone.[9][10][11] Using 2-deoxy-D-ribose specifically labeled with ¹³C at the anomeric (C1') position is a highly strategic choice for several reasons:

-

Strategic Label Placement: The C1' position is the point of attachment for the nucleobase (the N-glycosidic bond). Placing the label here ensures that it is retained in the final nucleoside product regardless of the base (adenine, guanine, cytosine, or thymine) that is attached.

-

Synthetic Versatility: This precursor is amenable to both well-established chemical glycosylation methods and highly specific enzymatic reactions.

-

Preservation of Stereochemistry: Modern synthetic methods can control the stereochemistry at the C1' position, ensuring the formation of the biologically active β-anomer.

Synthetic Strategies: From Precursor to Product

The core of producing labeled nucleosides lies in the formation of the N-glycosidic bond between the ¹³C-labeled sugar and a chosen nucleobase. Two powerful and complementary strategies dominate the field: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a robust and widely used method for forming the N-glycosidic bond.[12] This reaction relies on the coupling of a protected sugar derivative with a silylated nucleobase, catalyzed by a Lewis acid.

Causality Behind the Method: The key to the Vorbrüggen reaction is the activation of the sugar. The 2-deoxy-D-ribose-1-¹³C precursor is first protected (e.g., with p-toluoyl groups) and converted into a glycosyl halide (e.g., a chloro-sugar) or acetate.[12][13] In the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMS-OTf), an electrophilic oxocarbenium ion intermediate is formed at the anomeric center.[12] A silylated nucleobase (prepared by reacting the base with an agent like hexamethyldisilazane) acts as the nucleophile, attacking the intermediate to form the desired C-N bond with high stereoselectivity for the β-anomer.[12][14]

Workflow: Vorbrüggen Glycosylation for [1'-¹³C]-Thymidine

Caption: Chemical synthesis workflow for [1'-¹³C]-Thymidine.

Protocol: Synthesis of [1'-¹³C]-Thymidine

-

Activation of the Sugar: The precursor, 2-deoxy-D-ribose-1-¹³C, is first protected at the 3' and 5' hydroxyl positions using p-toluoyl chloride. This protected sugar is then converted to the highly reactive α-chlorosugar (e.g., Hoffer's chlorosugar) using HCl in acetic acid.

-

Silylation of the Nucleobase: In a separate, moisture-free flask, thymine is suspended in anhydrous acetonitrile. Hexamethyldisilazane (HMDS) is added to silylate the thymine, making it more soluble and nucleophilic.[14]

-

The Coupling Reaction: The silylated thymine solution is added to the activated chlorosugar. A Lewis acid catalyst, such as TMS-triflate, is introduced to drive the reaction, which couples the two molecules.[15] The reaction is carefully monitored for completion (e.g., by TLC or LC-MS).

-

Deprotection: Once the coupling is complete, the toluoyl protecting groups are removed by adding a solution of sodium methoxide in methanol.

-

Purification: The final product, [1'-¹³C]-Thymidine, is purified from the reaction mixture using techniques such as silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC).[14]

Enzymatic Synthesis: The Power of Biocatalysis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods.[6] Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible cleavage and formation of the N-glycosidic bond.[6][16] This process, known as transglycosylation, involves transferring the ¹³C-labeled deoxyribose moiety from a donor molecule to an acceptor nucleobase.

Causality Behind the Method: The reaction equilibrium for purine nucleoside phosphorylases (PNPs) naturally favors synthesis.[6][16] For pyrimidine synthesis, the equilibrium is less favorable, so multi-enzyme systems are often employed to drive the reaction forward.[6] The exquisite substrate specificity and stereoselectivity of these enzymes eliminate the need for protecting groups and typically result in the formation of only the desired β-anomer, simplifying purification.[6] Whole bacterial cells co-expressing the necessary enzymes can be used as efficient catalysts.[17][18]

Workflow: Enzymatic Synthesis of [1'-¹³C]-Deoxyguanosine

Caption: Enzymatic synthesis of [1'-¹³C]-Deoxyguanosine.

Protocol: Synthesis of [1'-¹³C]-Deoxyguanosine

-

Preparation of the Sugar Phosphate: The 2-deoxy-D-ribose-1-¹³C is enzymatically converted to its 1-phosphate derivative, [1-¹³C]-2-deoxyribose-1-phosphate. This is the activated sugar donor for the next step.

-

The Transglycosylation Reaction: The acceptor nucleobase (guanine) and the activated sugar phosphate are combined in a buffered solution (e.g., potassium phosphate buffer, pH 7.5).[17][18]

-

Biocatalyst Addition: A purified purine nucleoside phosphorylase (PNP) or, more economically, intact E. coli cells engineered to overexpress the enzyme, are added to the mixture.[17]

-

Incubation: The reaction is incubated, often at a moderately elevated temperature (e.g., 50°C), with gentle shaking for several hours until maximum conversion is achieved.[17][18] Reaction yields can often exceed 90%.[18]

-

Purification: The reaction is terminated (e.g., by boiling), and the cells are removed by centrifugation. The resulting labeled nucleoside is then purified from the supernatant, typically using HPLC.

Purification and Quality Control: A Self-Validating System

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product is suitable for its intended application. A self-validating protocol confirms not only the identity and purity of the compound but also the successful and specific incorporation of the ¹³C label.

| Technique | Purpose | Expected Outcome for [1'-¹³C]-Deoxyguanosine |

| HPLC | Purification and Purity Assessment | A single, sharp peak at the expected retention time, with purity >98%. |

| Mass Spectrometry (MS) | Confirmation of Mass and Isotopic Enrichment | A molecular ion peak at M+1 compared to the unlabeled standard (e.g., 268 m/z for labeled vs. 267 m/z for unlabeled). High-resolution MS confirms the exact mass. |

| NMR Spectroscopy | Structural Confirmation and Label Position | ¹³C-NMR will show a strong, distinct signal for the C1' carbon. ¹H-NMR will show splitting (J-coupling) of the H1' proton signal due to the adjacent ¹³C nucleus, confirming the label's position. |

Applications in the Field

The end goal of these syntheses is to produce high-quality reagents for advanced research. Nucleosides synthesized from 2-deoxy-D-ribose-1-¹³C are routinely used to:

-

Trace DNA Synthesis: In cell culture experiments, these labeled precursors are fed to cells and incorporated into newly synthesized DNA. By analyzing the DNA hydrolysate with LC-MS/MS, researchers can quantify the rate of DNA replication and cell proliferation.[4]

-

Quantify DNA Damage: Labeled nucleosides, particularly those of DNA lesions, serve as invaluable internal standards to accurately measure the extent of DNA damage in clinical and toxicological studies.[3]

-

Probe DNA Structure: Oligonucleotides synthesized using these labeled building blocks allow for site-specific NMR analysis, providing detailed insights into DNA conformation, dynamics, and interactions with proteins or drugs.[19]

Conclusion

The synthesis of ¹³C-labeled nucleosides from 2-deoxy-D-ribose-1-¹³C is a mature and versatile technology. The choice between chemical and enzymatic routes depends on the desired scale, specific nucleoside target, and available resources. Chemical synthesis via Vorbrüggen glycosylation offers broad applicability, while enzymatic methods provide exceptional specificity and milder conditions. Both pathways, when coupled with rigorous purification and analysis, yield high-purity labeled compounds that are essential for advancing our understanding of metabolism, disease, and molecular biology.

References

-

Enzymatic synthesis of modified nucleosides by nucleoside... - ResearchGate. (n.d.). Retrieved from [Link]

-

Kazimierczuk, Z., Cottam, H. B., Revankar, G. R., & Robins, R. K. (1984). Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. Journal of the American Chemical Society, 106(21), 6379–6382. [Link]

-

Gowda, A. S. P., Gan, J., & Li, L. (2021). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]

-

Serianni, A. S., & Barker, R. (1994). 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133–1148. [Link]

-

Xian, L., Zhu, S., Hong, Z., & Liu, S. (2010). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. Journal of Zhejiang University Science B, 11(11), 880–888. [Link]

-

Serianni, A. S., & Barker, R. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure & Dynamics, 11(5), 1133–1148. [Link]

-

Xian, L., Zhu, S., Hong, Z., & Liu, S. (2010). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. Journal of Zhejiang University. Science. B, 11(11), 880–888. [Link]

-

A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation | Request PDF. (n.d.). Retrieved from [Link]

-

Fischl, A. A., & Pohl, M. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. [Link]

-

Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase – A Mini-Review. (2024). Preprints.org. [Link]

-

Henschke, J. P., Zhang, X., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development. [Link]

-

Niedenführ, S., Wiechert, W., & Nöh, K. (2015). Mass isotopomer analysis of nucleosides isolated from RNA and DNA using GC/MS. Analytical and Bioanalytical Chemistry, 407(1), 211–223. [Link]

-

Matsuda, A., & Niizuma, S. (2002). Synthesis of [5'-13C]Ribonucleosides and 2'-Deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(12), 4281–4289. [Link]

-

Sponer, J., Sponer, J. E., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research. [Link]

-

Motorin, Y., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 35. [Link]

-

Vorbrüggen, H., & Ruh-Polenz, C. (2004). Synthesis of Nucleosides. Organic Reactions. [Link]

-

Chen, J., Toste, F. D., & Sarpong, R. (2016). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Tetrahedron Letters, 57(49), 5483–5486. [Link]

-

Batey, R. T., Inada, M., et al. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research. [Link]

-

G. S., S., & D. S., S. (2021). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Advances. [Link]

-

Analysis of Metabolic Pathways by 13 C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Grankvist, K., Watrous, J. D., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. eLife, 7, e36866. [Link]

-

Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7988–8039. [Link]

-

Deoxyribose. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Deoxy-D-ribose Powder and Its Main Applications. (2025, June 20). Runtai Chemical. [Link]

-

How 2-deoxy-D-ribose is formed and works at the cellular level. (2024, September 2). ribogrow. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass isotopomer analysis of nucleosides isolated from RNA and DNA using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxyribose - Wikipedia [en.wikipedia.org]

- 10. sdruntaichem.com [sdruntaichem.com]

- 11. ribogrow.com [ribogrow.com]

- 12. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 13. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase – A Mini-Review[v1] | Preprints.org [preprints.org]

- 17. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of [1'-¹³C]-2'-Deoxyribonucleosides

Strategic Overview & Rationale

The synthesis of [1'-¹³C]-labeled 2'-deoxyribonucleosides is a critical capability for advanced NMR structural studies (measuring sugar pucker via ³J_CH couplings) and metabolic flux analysis. While [1'-¹³C]-ribonucleosides are accessible via enzymatic transglycosylation, the deoxy counterparts present a unique stereochemical challenge.

Direct glycosylation of 2-deoxyribose is notoriously non-stereoselective, often yielding intractable mixtures of

Comparison of Methodologies

| Feature | Route A: Chemo-Enzymatic | Route B: Chemical (Recommended) |

| Mechanism | Enzymatic Transglycosylation (PNP/TP) | Vorbrüggen Coupling + Barton-McCombie |

| Precursor | [1'-¹³C]-2-Deoxyribose-1-Phosphate | [1-¹³C]-D-Ribose (Commercial) |

| Stereocontrol | Perfect ( | Excellent ( |

| Scalability | Low (mg scale, enzyme limited) | High (Gram to Multi-gram) |

| Versatility | Limited to natural bases | Universal (Natural & Modified bases) |

*NGP: Neighboring Group Participation[1]

Experimental Workflow Visualization

The following diagram illustrates the critical path from commercial [1-¹³C]-Glucose/Ribose to the final DNA nucleoside.

Figure 1: The "Ribose-First" synthetic pathway ensures

Detailed Protocol

Phase 1: The Scaffold (Synthesis of [1'-¹³C]-Ribonucleoside)

Objective: Establish the C1'-N1 glycosidic bond with

Reagents:

-

[1-¹³C]-D-Ribose (99% atom % ¹³C)

-

Nucleobase (e.g., Adenine, Thymine, Cytosine)[2]

-

BSA (N,O-Bis(trimethylsilyl)acetamide)

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

-

Anhydrous Acetonitrile (MeCN)

Step-by-Step:

-

Sugar Activation:

-

Dissolve [1-¹³C]-D-Ribose (1.0 eq) in pyridine. Add Acetic Anhydride (4.5 eq) and stir at RT for 12h.

-

Mechanism:[1][3][4][5][6][7][8] This generates 1,2,3,5-tetra-O-acetyl-[1-¹³C]-D-ribofuranose. The C2-acetyl group is crucial; during coupling, it forms an acyloxonium ion intermediate that blocks the

-face, forcing the base to attack from the

-

-

Base Silylation:

-

Suspend the nucleobase (1.2 eq) in dry MeCN.[9] Add BSA (2.5 eq). Heat to 60°C until a clear solution forms (silylated base).

-

-

Vorbrüggen Coupling:

-

Combine the silylated base solution and the acetylated sugar in dry MeCN under Argon.

-

Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 2-4 hours.

-

Validation: TLC should show consumption of the sugar.

-

Quench: Add saturated NaHCO₃.[9] Extract with DCM.

-

-

Deacetylation:

Phase 2: The Conversion (Barton-McCombie Deoxygenation)

Objective: Selectively remove the 2'-hydroxyl group to generate the DNA nucleoside.

Reagents:

-

TIPDS-Cl (1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane)

-

Phenyl chlorothionoformate (PhOC(S)Cl)

-

Tributyltin Hydride (Bu₃SnH) or TTMSS (Tris(trimethylsilyl)silane) for a greener alternative.

Step-by-Step:

-

Markiewicz Protection (3',5'-Lock):

-

Dissolve [1'-¹³C]-Ribonucleoside in dry Pyridine.

-

Add TIPDS-Cl (1.1 eq) at 0°C. Stir at RT for 4h.

-

Why? TIPDS selectively bridges the 3' and 5' hydroxyls, leaving the 2'-OH free for activation.

-

-

Thiocarbonyl Activation:

-

To the TIPDS-protected nucleoside in DCM/Pyridine, add Phenyl chlorothionoformate (1.5 eq) and DMAP (0.1 eq).

-

Stir 2-12h.

-

Product: 2'-O-phenoxythiocarbonyl intermediate.

-

-

Radical Deoxygenation (The Critical Step):

-

Dissolve the intermediate in dry Toluene (degassed).

-

Add Bu₃SnH (1.5 eq) and AIBN (0.2 eq).

-

Reflux (110°C) for 2-4 hours under Argon.

-

Observation: The solution color often changes as the tin-sulfur byproducts form.

-

Mechanism:[1][3][4][5][6][7][8] The tributyltin radical attacks the sulfur, triggering fragmentation that leaves a radical at C2'. This radical abstracts a hydrogen from Bu₃SnH, resulting in a methylene group (CH₂) at the 2' position.

-

-

Final Deprotection:

-

Treat the deoxygenated product with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TIPDS group.

-

Purify via Reverse-Phase HPLC.

-

Quality Control & Validation

Trustworthiness in isotope synthesis requires validating both the chemical structure and the isotopic placement.

A. NMR Validation

The [1'-¹³C] label introduces specific coupling constants useful for verification.

| Parameter | Expected Value | Diagnostic Significance |

| ¹H NMR ( | 6.1 - 6.4 ppm | Chemical shift confirms glycosidic bond formation. |

| ¹³C NMR ( | ~83 - 86 ppm | Intense singlet (enriched signal) confirming label presence. |

| ¹J(C1', H1') | 160 - 175 Hz | Direct coupling confirms the H1' is attached to ¹³C1'. |

| ²J(C1', H2') | 30 - 40 Hz | Confirms the C1'-C2' connectivity in the deoxy ring. |

B. Mass Spectrometry

-

HRMS (ESI+): Expect [M+H]⁺ peak to be shifted by +1.00335 Da compared to the natural abundance standard.

-

Isotopic Purity: Calculate the ratio of M / (M-1) peaks. Target >98% enrichment.

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Inefficient participating group during Phase 1. | Ensure the sugar is fully acetylated/benzoylated at C2 before coupling. Use lower temperature (-20°C) during TMSOTf addition. | |

| Incomplete Deoxygenation | Oxygen in reaction vessel (quenches radicals). | Degas toluene thoroughly (freeze-pump-thaw x3). Add AIBN in portions. |

| Tin Residue Contamination | Bu₃SnH byproducts. | Wash crude with 10% KF solution (precipitates tin fluoride) or use TTMSS/AIBN as a tin-free alternative. |

References

-

Vorbrüggen Coupling (Original Methodology)

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

- Context: The definitive guide on silyl-Hilbert-Johnson reactions.

-

Barton-McCombie Deoxygenation

-

Chemo-Enzymatic Alternatives

-

Longhini, A. P., et al. (2016).[15] Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations.[12][15][16] Nucleic Acids Research, 44(6), e52.

- Context: Validates the enzymatic route for specific applications where chemical synthesis is too harsh.

-

-

Isotope Labeling Protocols

-

Saito, Y., et al. (2001). Synthesis of isotopically labeled D-[1'-¹³C]ribonucleoside phosphoramidites. Carbohydrate Research, 331(1), 83-90.[10]

- Context: Specific details on handling the C1' label during protection steps.

-

Sources

- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 2. Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamopen.com [benthamopen.com]

- 12. otsuka.co.jp [otsuka.co.jp]

- 13. Site-selective 13C labeling of histidine and tryptophan using ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicreactions.org [organicreactions.org]

- 15. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]

- 16. isotope.com [isotope.com]

Application Note: Precision NMR Sugar Pucker Analysis Using 2-Deoxy-D-ribose-1-13C

This Application Note is designed for researchers utilizing site-specific isotopic labeling to resolve complex conformational dynamics in nucleic acids. It focuses on the strategic application of 2-deoxy-D-ribose-1-13C to determine sugar pucker populations with high precision.

Executive Summary

The flexibility of the furanose ring in nucleic acids is a primary determinant of global structure (e.g., A-form vs. B-form helices) and protein-DNA recognition. Traditional

This protocol leverages 2-deoxy-D-ribose-1-13C enrichment to overcome these limitations.[1] By introducing a

-

Filter Spectral Overlap: Isolate H1' proton signals using heteronuclear editing.

-

Access New Constraints: Measure heteronuclear couplings (

and -

Quantify Pucker Populations: Accurately determine the equilibrium between C2'-endo (South) and C3'-endo (North) conformers using the Pseudorotation Cycle formalism.

Scientific Foundation: The Pseudorotation Cycle

The furanose ring is never planar. Its conformation is described by two parameters: the Phase Angle of Pseudorotation (

-

S-type (South, C2'-endo): Typical of B-DNA.[1]

to -

N-type (North, C3'-endo): Typical of A-RNA and A-DNA.[1]

to

The 1-13C Advantage

While

Visualization: The Pseudorotation Landscape

The following diagram illustrates the relationship between pucker modes, torsion angles, and the relevant couplings accessible via C1' labeling.

Caption: The Pseudorotation Cycle linking conformational states (N/S) to specific NMR scalar couplings accessible via 1-13C labeling.

Experimental Protocol

Phase 1: Sample Preparation

Objective: Prepare a stable oligonucleotide sample with site-specific enrichment.

-

Synthesis: Use solid-phase phosphoramidite chemistry. Incorporate the 2-deoxy-D-ribose-1-13C phosphoramidite at the specific nucleotide position of interest (e.g., the hinge region of a DNA hairpin).

-

Purification: Purify via HPLC (DMT-on followed by DMT-off) to ensure >98% purity. Failure sequences can introduce artifactual minor peaks.

-

Buffer Conditions:

-

Buffer: 10-20 mM Sodium Phosphate (pH 6.5 - 7.0). Avoid Tris/HEPES to minimize proton background.

-

Salt: 50-100 mM NaCl (stabilizes duplex).

-

Solvent: 99.96% D

O (for non-exchangeable proton focus) or 90% H -

Concentration: 0.2 - 1.0 mM. The

C label enhances sensitivity, allowing lower concentrations than natural abundance

-

Phase 2: NMR Data Acquisition

Instrument: 600 MHz or higher cryoprobe-equipped spectrometer. Temperature: 298 K (standard), or variable temperature (VT) to probe pucker dynamics.

Experiment A: 2D

H-

C HSQC (Reference)

-

Purpose: Assign the H1'-C1' correlation and verify labeling efficiency.

-

Parameters:

-

Spectral Width (F1): 80 ppm (centered at ~85 ppm).[1]

-

Spectral Width (F2): 10 ppm.

-

Coupling: Optimized for

Hz.

-

-

Outcome: A simplified spectrum showing only the labeled C1'-H1' peak(s), eliminating overlap from non-labeled residues.

Experiment B: 2D J-Modulated HSQC (Quantitative J)

-

Purpose: Measure

and -

Methodology:

-

Use a Constant-Time HSQC or J-modulated spin-echo sequence.

-

The large

splits the signal in the carbon dimension. -

The passive homonuclear couplings (

) appear as additional splittings or E.COSY-type tilts in the cross-peak fine structure.

-

-

Alternative: 1D

C-Filtered Spin-Echo.-

Select only protons attached to

C. -

Apply a soft refocusing pulse.

-

Fit the multiplet decay to extract

values.

-

Experiment C: 2D HECADE or Heteronuclear J-Resolved

-

Purpose: Measure the heteronuclear

coupling. -

Logic: This coupling is small (1-5 Hz) but critical. HECADE (HEteronuclear Coupling Analysis by DEcoupling) allows measurement of small couplings along the F1 dimension.

Data Analysis & Calculation

Step 1: Extract Coupling Constants

Summarize the measured couplings in a table. Use line-shape fitting (e.g., in TopSpin or NMRPipe) for accuracy < 0.5 Hz.[1]

| Coupling | Path | Typical Value (N-Type) | Typical Value (S-Type) | Structural Insight |

| H1'-C1'-C2'-H2' | ~1.0 Hz | ~9.5 Hz | Primary pucker indicator.[1] | |

| H1'-C1'-C2'-H2'' | ~2.0 Hz | ~5.5 Hz | Stereospecific assignment check.[1] | |

| C1'-O4'-C4'-H4' | ~2.0 Hz | ~4.5 Hz | Reports on |

Step 2: Calculate Pucker Fractions

The observed coupling (

Where:

- is the fraction of N-type conformer.

-

and

The Karplus Equation for Sugars:

Note: For practical purposes, use the simplified Haasnoot-Altona parameters tailored for DNA/RNA.

Step 3: Workflow Visualization

The following flowchart guides the decision-making process during analysis.

Caption: Analytical workflow for determining sugar pucker populations from C1'-labeled NMR data.

Case Study: B-DNA to A-DNA Transition

Scenario: A researcher investigates a DNA aptamer that changes conformation upon binding a target ligand. Observation:

-

Free State: The labeled C1' residue shows

Hz.[1]-

Interpretation: 100% S-type (C2'-endo), consistent with standard B-DNA.[1]

-

-

Bound State: The coupling changes to

Hz.[1]-

Analysis: This is an intermediate value. Using the equation

, we solve for

-

References

-

Altona, C., & Sundaralingam, M. (1972).[1][2] Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society.[3] Link[1]

-

Wijmenga, S. S., & van Buuren, B. N. (1998).[1] The use of NMR methods for conformational analysis of nucleic acids.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

Fürtig, B., et al. (2003).[1] NMR Spectroscopy of RNA. ChemBioChem. Link[1]

-

Schwalbe, H., et al. (1994).[1][8] Determination of a complete set of coupling constants in 13C-labeled oligonucleotides. Journal of Biomolecular NMR. Link[1]

-

Santos, R. A., et al. (1989).[1] Determination of the DNA sugar pucker using 13C NMR spectroscopy.[4][6] Biochemistry. Link[1]

Sources

- 1. studylib.net [studylib.net]

- 2. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. Cytosine ribose flexibility in DNA: a combined NMR 13C spin relaxation and molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

enzymatic synthesis of labeled thymidine using 2-deoxy-D-ribose-1-13C

Application Note: High-Efficiency Enzymatic Synthesis of [1'-13C]-Thymidine

Executive Summary

The incorporation of stable isotopes into nucleosides is critical for metabolic flux analysis and structural NMR studies. Traditional chemical synthesis of [1'-13C]-thymidine from labeled sugars involves multi-step protection/deprotection sequences, often resulting in low yields and anomeric scrambling.

This guide details a one-pot, three-enzyme cascade protocol for the stereoselective synthesis of [1'-13C]-thymidine starting from 2-deoxy-D-ribose-1-13C . By coupling Ribokinase (RK), Phosphopentomutase (PPM), and Thymidine Phosphorylase (TP), this method ensures >90% conversion of the expensive isotope-labeled sugar into the final nucleoside under mild aqueous conditions.

Scientific Background & Mechanism

The core challenge in synthesizing nucleosides from free sugars is the thermodynamic barrier. Direct condensation is unfavorable. This protocol utilizes the "Salvage Pathway" mechanism to drive the reaction forward using ATP hydrolysis as the energy source.

The Cascade Logic:

-

Phosphorylation (Irreversible): Ribokinase (RK) phosphorylates the 5-OH position of the labeled sugar using ATP. This locks the sugar into the metabolic pool.

-

Isomerization (Equilibrium): Phosphopentomutase (PPM) migrates the phosphate from C5 to C1. Note: The equilibrium heavily favors the 5-phosphate (approx. 95:5).

-

Glycosylation (Pulling Force): Thymidine Phosphorylase (TP) catalyzes the substitution of the 1-phosphate with the thymine base. Although reversible, the continuous removal of the 1-phosphate intermediate by TP (and the release of inorganic phosphate) shifts the PPM equilibrium to the right, driving the consumption of the labeled sugar.

Isotopic Integrity:

Crucially, this enzymatic route preserves the stereochemistry at the C1 position. The

Pathway Visualization

Figure 1: The enzymatic cascade transforming labeled sugar to nucleoside.[1][2][3] The reaction is driven by ATP hydrolysis and the irreversible removal of the intermediate dR-1-P.

Materials & Equipment

Reagents

| Component | Specification | Role |

| Substrate | 2-Deoxy-D-ribose-1-13C | Isotope Source (Limiting Reagent) |

| Base | Thymine (Sigma-Aldrich) | Nucleobase Donor (Excess) |

| Energy Source | ATP (Disodium salt) | Phosphoryl donor for RK |

| Enzyme 1 | Ribokinase (E. coli, recombinant) | Catalyzes C5 phosphorylation |

| Enzyme 2 | Phosphopentomutase (E. coli or B. cereus) | Catalyzes C5 |

| Enzyme 3 | Thymidine Phosphorylase (E. coli) | Catalyzes base substitution |

| Activator | Critical: Essential cofactor for PPM | |

| Buffer | Tris-HCl (50 mM, pH 7.5) | Reaction medium |

| Salts | Metal cofactors for RK and PPM |

Equipment

-

Thermostatic shaker or water bath (37°C).

-

HPLC system with UV detector (254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Lyophilizer (for product isolation).

Experimental Protocol

Phase 1: System Suitability Test (SST)

Author's Note: Before committing expensive 13C-labeled material, perform this reaction with non-labeled 2-deoxy-D-ribose to verify enzyme activity.

-

Prepare a 100

L reaction containing 5 mM sugar, 7.5 mM Thymine, and enzymes. -

Incubate for 60 minutes.

-

Analyze by HPLC. Pass Criteria: >80% conversion of Thymine to Thymidine.

Phase 2: Synthesis of [1'-13C]-Thymidine

Scale: Based on 100 mg (approx. 0.75 mmol) of 2-deoxy-D-ribose-1-13C.

1. Reaction Mixture Preparation: In a 50 mL Falcon tube or glass vial, combine the following in deionized water (Final Volume: 20 mL):

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Metal Ions: 5 mM

(for RK), 0.5 mM -

Substrate: 100 mg 2-Deoxy-D-ribose-1-13C (37.5 mM final conc).

-

Co-Substrate: 140 mg Thymine (1.5 equivalents, ~55 mM). Note: Thymine has low solubility; it will exist as a suspension initially and dissolve as the reaction proceeds.

-

ATP: 1.2 equivalents (45 mM).

-

PPM Activator: 50

M

2. Enzyme Addition: Add the enzymes last to initiate the reaction:

-

Ribokinase (RK): 50 Units.

-

Phosphopentomutase (PPM): 100 Units (Use excess to overcome unfavorable equilibrium).

-

Thymidine Phosphorylase (TP): 50 Units.

3. Incubation:

-

Incubate at 37°C with gentle shaking (150 rpm).

-

Timecourse: 4 to 12 hours.

-

Visual Check: The reaction mixture should clarify as the suspended Thymine is consumed and converted to the more soluble Thymidine.

4. Monitoring:

Take 20

-

Mobile Phase: 10% Methanol / 90% Water.

-

Retention Time: Thymine (~4 min) vs. Thymidine (~8 min).

-

Endpoint: Stop when Thymine consumption plateaus or [1'-13C]-Thymidine peak maximizes.

Phase 3: Purification

-

Quenching: Heat the mixture to 90°C for 5 minutes to denature enzymes. Centrifuge at 10,000 x g for 10 mins to remove protein precipitate.

-

Filtration: Pass supernatant through a 0.22

m filter. -

Isolation (Solid Phase Extraction):

-

Load the filtrate onto a C18 Sep-Pak cartridge (pre-equilibrated with methanol and water).

-

Wash with water (removes salts, ATP, unreacted sugar, and phosphate).

-

Elute Thymidine with 20% Methanol/Water.

-

-

Drying: Lyophilize the methanol fraction to obtain a white powder.

Workflow & Logic Diagram

Figure 2: Operational workflow from reagent preparation to product isolation.

Analytical Validation & Troubleshooting

Quality Control Parameters

| Test | Method | Acceptance Criteria |

| Identity | ESI-MS | [M+H]+ = 244.1 (vs 243.1 for unlabeled) |

| Isotope Enrichment | 1H-NMR / 13C-NMR | 13C signal at C1' position; J-coupling confirmation. |

| Purity | HPLC (254 nm) | > 98% area under curve |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction | Missing Cofactor | Ensure G-1,6-BP is added for PPM activity. |

| Stalls at 5% Yield | PPM Equilibrium | Increase TP concentration to pull the reaction; add more PPM. |

| Precipitate Forms | Magnesium Phosphate | High ATP/Mg concentration can precipitate phosphate. This is actually good (drives reaction), but ensure it doesn't trap product. |

| Low Yield | Sugar Degradation | Ensure pH is stable (7.0-7.5). Avoid extreme temperatures. |

References

-

Kameda, A. et al. (2006). "Practical Enzymatic Synthesis of Ribonucleosides via Ribokinase-Phosphopentomutase-Nucleoside Phosphorylase Cascade." Journal of Bioscience and Bioengineering.

- Relevance: Establishes the found

-

Hennen-Bierwagen, T. A. et al. (2004). "The Mechanism of Phosphoryl Transfer Reaction and the Role of Active Site Residues on the Basis of Ribokinase-Like Kinases." MDPI.

- Relevance: Details the ATP-dependent phosphorylation mechanism required for the first step.

-

Tretyakova, A. et al. (2021). "Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways.

- Relevance: Compares E. coli vs. Thermus thermophilus enzymes for this specific 3-step cascade.

-

Wielgus-Kutrowska, B. et al. (2024). "Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase." Molecules.

- Relevance: Discusses the versatility of nucleoside phosphorylases in "one-pot" syntheses.

-

Reactome Pathway Database.

- Relevance: Verifies the reversibility and stoichiometry of the final TP step.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Unraveling the Mass Spectrometry Fragmentation Pathways of 1-¹³C Deoxyribose

Introduction: The Significance of Isotopic Labeling in Deoxyribose Analysis

2-Deoxy-D-ribose, a cornerstone of deoxyribonucleic acid (DNA), plays a pivotal role in cellular metabolism and genetics. The study of its metabolic fate and its involvement in various biological processes is crucial for understanding normal cellular function and the pathogenesis of numerous diseases. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), offers a powerful tool to trace the journey of deoxyribose through complex biological systems.[1] By strategically placing a ¹³C label at the C1 position of deoxyribose (1-¹³C deoxyribose), we can dissect its metabolic pathways with high precision using mass spectrometry.

This application note provides a detailed technical guide to the mass spectrometry fragmentation patterns of 1-¹³C deoxyribose. We will explore the fragmentation mechanisms under various ionization techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI), Electrospray Ionization (ESI), and Electron Ionization (EI) following gas chromatography (GC). Furthermore, we will provide robust protocols for sample preparation, derivatization, and mass spectrometric analysis, empowering researchers to confidently employ this technique in their studies.

Fundamental Principles of Deoxyribose Fragmentation in Mass Spectrometry

The fragmentation of a sugar molecule like deoxyribose in a mass spectrometer is a complex process influenced by the ionization method, the energy applied, and the inherent chemical structure of the molecule. The introduction of a ¹³C atom at the C1 position serves as an invaluable marker, allowing for the unambiguous identification of fragments containing this position.

Tautomeric Forms of Deoxyribose